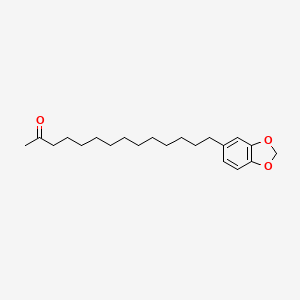
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- is a chemical compound with a molecular formula of C22H34O3 It is characterized by the presence of a tetradecanone backbone with a benzodioxole group attached at the 14th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- typically involves the reaction of tetradecanone with a benzodioxole derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where tetradecanone is reacted with 1,3-benzodioxole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxole group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Tetradecanone: Lacks the benzodioxole group, resulting in different chemical and biological properties.
14-(1,3-benzodioxol-5-yl)-2-pentadecanone: Similar structure but with a longer carbon chain.
2-Hexadecanone, 14-(1,3-benzodioxol-5-yl)-: Similar structure but with a different carbon chain length.
Uniqueness
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- is unique due to the presence of the benzodioxole group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
828263-04-3 |
|---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
14-(1,3-benzodioxol-5-yl)tetradecan-2-one |
InChI |
InChI=1S/C21H32O3/c1-18(22)12-10-8-6-4-2-3-5-7-9-11-13-19-14-15-20-21(16-19)24-17-23-20/h14-16H,2-13,17H2,1H3 |
InChI Key |
WESJGASUMOLVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















